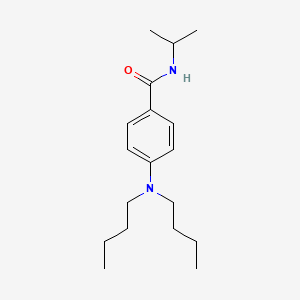![molecular formula C21H36O6SSi B14192653 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one CAS No. 923294-15-9](/img/structure/B14192653.png)
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is an organic compound with the molecular formula C21H36O6SSi. This compound is characterized by the presence of a phenyl group, a sulfonyl group, and a triethoxysilyl group attached to a heptane chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of phenylacetone with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a triethoxysilyl heptane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group allows for the compound to be used in surface modification and material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a triethoxysilyl group.
Phenylacetone: Lacks the sulfonyl and triethoxysilyl groups, making it less versatile in certain applications.
Uniqueness
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is unique due to the presence of both sulfonyl and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
923294-15-9 |
|---|---|
Formule moléculaire |
C21H36O6SSi |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
1-phenyl-2-(7-triethoxysilylheptylsulfonyl)ethanone |
InChI |
InChI=1S/C21H36O6SSi/c1-4-25-29(26-5-2,27-6-3)18-14-9-7-8-13-17-28(23,24)19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3 |
Clé InChI |
JJTDLFRWJVVYAP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCS(=O)(=O)CC(=O)C1=CC=CC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)





![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
